molecular formula C19H22N2O2 B2783337 1-benzyl-3-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)urea CAS No. 2034347-59-4

1-benzyl-3-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)urea

Cat. No.: B2783337
CAS No.: 2034347-59-4
M. Wt: 310.397
InChI Key: XYPNKFVNRMHASJ-UHFFFAOYSA-N
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Description

1-Benzyl-3-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)urea is a synthetic urea derivative characterized by a benzyl group attached to one nitrogen of the urea moiety and a methoxy-substituted dihydroindenylmethyl group on the other.

For example, Curtius rearrangement and intramolecular cyclization are critical steps in synthesizing structurally similar compounds like 1-benzyl-3-((4-isocyanatofuran-3-yl)methyl)urea (). The methoxy-dihydroindenyl group likely originates from intermediates such as (E)-((2-methoxy-2,3-dihydro-1H-inden-1-ylidene)methyl)trimethylsilane, which undergoes lithiation and functionalization ().

Properties

IUPAC Name

1-benzyl-3-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-23-19(11-16-9-5-6-10-17(16)12-19)14-21-18(22)20-13-15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPNKFVNRMHASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-benzyl-3-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Indane Moiety: The indane moiety can be synthesized through a Friedel-Crafts alkylation reaction, where a benzene ring is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst.

    Methoxylation: The indane intermediate is then subjected to methoxylation using a methoxy reagent such as dimethyl sulfate or methyl iodide in the presence of a base.

    Urea Formation: The methoxy-substituted indane is then reacted with benzyl isocyanate to form the desired urea derivative under mild conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-benzyl-3-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the molecule.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-benzyl-3-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)urea has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-benzyl-3-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally and functionally related derivatives, focusing on substituent effects, synthesis complexity, and biological activity.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications Reference
1-Benzyl-3-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)urea C₂₀H₂₂N₂O₂ 322.41 Methoxy-dihydroindenylmethyl, benzyl Anticancer, enzyme inhibition
1-Benzyl-3-((4-fluorophenyl)methyl)urea C₁₅H₁₅FN₂O 258.29 4-Fluorobenzyl Antimicrobial, kinase inhibition
1-Benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine C₂₄H₂₉NO₂ 363.50 Dimethoxy-dihydroindenylmethyl, piperidine Cholinesterase inhibition
5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one (Impurity-D) C₁₇H₁₇NO₃ 283.32 Pyridinylmethyl, dimethoxyindanone Pharmaceutical impurity
1-Benzyl-3-(4-ethyl-benzoyl)urea C₁₇H₁₈N₂O₂ 282.34 4-Ethylbenzoyl Anticancer lead

Key Comparisons:

Substituent Effects on Bioactivity: The methoxy-dihydroindenylmethyl group in the target compound may enhance lipophilicity and membrane permeability compared to the 4-fluorobenzyl group in ’s derivative. This could improve CNS penetration for neurological targets.

Synthesis Complexity :

  • The target compound’s synthesis likely involves challenging steps like lithiation () and cyclization (), whereas simpler benzoylurea derivatives () are synthesized via direct coupling, yielding higher quantities (e.g., 40–60% yields).

Biological Relevance: Urea derivatives with indenyl or benzodiazepine cores () are often associated with CNS activity, suggesting the target compound could modulate neurotransmitter receptors. The dimethoxyindanone impurity () highlights stability challenges in indenyl-containing pharmaceuticals, which may also apply to the target compound during storage or metabolism.

Structural Mimicry :

  • The dihydroindenyl group in the target compound mimics α-helical structures in peptides (), a feature exploited in inhibitors of protein-protein interactions like c-Myc–Max.

Research Findings:

  • Anticancer Potential: Urea derivatives with aromatic substituents (e.g., benzyl, indenyl) show cytotoxicity in cancer cell lines, possibly via topoisomerase inhibition ().
  • Enzyme Inhibition : Piperidine analogs () are potent acetylcholinesterase inhibitors (IC₅₀ ~10 nM), suggesting the target compound’s urea group could be optimized for similar activity.
  • Metabolic Stability : Fluorinated analogs () exhibit longer half-lives in vitro due to reduced cytochrome P450 metabolism, a consideration for the methoxy-containing target compound.

Notes on Contradictions and Limitations

  • Synthesis Yields : While reports moderate yields (40%) for similar indenyl-containing compounds, achieves higher yields (60–75%) for simpler benzoylureas, indicating a trade-off between structural complexity and synthetic efficiency.

This comparison underscores the importance of substituent choice in balancing synthetic feasibility, physicochemical properties, and biological efficacy. Further studies on the target compound’s pharmacokinetics and target engagement are warranted.

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
  • Temperature Control : Reflux conditions for cyclization (110–130°C) improve yield .
  • Catalyst Use : Acidic catalysts (e.g., H₂SO₄) in Fischer indole synthesis reduce side products .

Advanced: How can researchers address challenges in achieving stereochemical control during the synthesis of the 2-methoxy-2,3-dihydro-1H-indene moiety?

Q. Methodological Answer :

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak® columns) with borate buffer systems to separate enantiomers, as demonstrated for related indene derivatives .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in transition-metal-catalyzed reactions to induce stereoselectivity during indene formation .
  • Crystallographic Analysis : SHELX programs (e.g., SHELXL) refine crystal structures to confirm stereochemistry .

Basic: What in vitro assays are recommended for evaluating the anticancer potential of this compound?

Q. Methodological Answer :

  • Cytotoxicity Screening :
    • SRB Assay : Test against cancer cell lines (e.g., Huh7, MCF7, HCT116) to determine IC₅₀ values .
    • Apoptosis Assays : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells .
  • Cell Cycle Analysis : Use propidium iodide staining to identify G0/G1 arrest, a common mechanism for urea derivatives .

Advanced: How can target engagement studies elucidate the mechanism of action against enzymes like aggrecanase or bacterial cell wall synthases?

Q. Methodological Answer :

  • Pharmacophore Modeling : Develop 3D models based on aggrecanase’s active site to predict binding interactions .
  • Enzyme Inhibition Assays :
    • Aggrecanase : Use FRET-based substrates (e.g., Dnp-Pro-Leu-Ala-Leu-Trp-Ala-Arg-NH₂) to measure inhibition kinetics .
    • Bacterial Targets : Conduct β-lactamase or transpeptidase inhibition assays with nitrocefin as a substrate .
  • SPR Analysis : Surface plasmon resonance quantifies binding affinity to purified enzymes .

Basic: What crystallographic techniques are suitable for determining the structure of this compound?

Q. Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) :
    • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K .
    • Refinement : SHELXL refines structural parameters (e.g., bond lengths, angles) and validates stereochemistry .
  • Powder XRD : Confirm phase purity by matching experimental patterns with simulated data .

Advanced: How do computational methods like DFT aid in predicting electronic properties and reactivity?

Q. Methodological Answer :

  • DFT Calculations (B3LYP/6-31G(d,p)) :
    • HOMO-LUMO Analysis : Predict charge transfer and reactivity (e.g., electrophilic attack at the urea carbonyl) .
    • Molecular Electrostatic Potential (MEP) : Identify nucleophilic/electrophilic regions for reaction planning .
  • Molecular Dynamics (MD) Simulations : Simulate binding to biological targets (e.g., MMP-8) to guide SAR studies .

Basic: How can NMR spectroscopy resolve contradictions in structural characterization data?

Q. Methodological Answer :

  • ¹H/¹³C NMR Assignments :
    • Indene Protons : Look for characteristic ABX coupling patterns (δ 2.5–3.5 ppm for dihydro protons) .
    • Urea NH Signals : Broad singlets (δ 5.5–6.5 ppm) confirm urea formation .
  • 2D Techniques : HSQC and HMBC correlate indene methoxy (δ 3.3–3.5 ppm) with adjacent carbons .

Advanced: What strategies mitigate discrepancies in biological activity data across studies?

Q. Methodological Answer :

  • Standardized Protocols :
    • Cell Line Authentication : Use STR profiling to avoid cross-contamination .
    • Dose Consistency : Normalize IC₅₀ values to molar concentrations (µM) for cross-study comparisons .
  • Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to assess effect size heterogeneity in apoptosis induction .

Basic: What chromatographic methods ensure purity assessment of the final compound?

Q. Methodological Answer :

  • HPLC Conditions :
    • Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
    • Mobile Phase : Gradient of acetonitrile/water (0.1% TFA) at 1.0 mL/min .
  • Validation : Purity >95% confirmed by UV detection (λ = 254 nm) and mass spectrometry .

Advanced: How can researchers leverage high-throughput screening (HTS) for derivative libraries?

Q. Methodological Answer :

  • Library Design : Synthesize analogs via Suzuki-Miyaura coupling (indene-methyl position) or urea substituent variation .
  • Automated Platforms :
    • Liquid Handling Robots : Prepare 96-well plates for parallel cytotoxicity testing .
    • Data Analysis : Machine learning (e.g., Random Forest) prioritizes hits based on structural features .

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